molecular formula C21H18N2O B5818238 N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B5818238
M. Wt: 314.4 g/mol
InChI Key: WXNUGZNAWCXINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzyl group and a 2-methylphenyl group attached to the benzoxazole core

Properties

IUPAC Name

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-15-7-5-6-10-18(15)21-23-19-13-17(11-12-20(19)24-21)22-14-16-8-3-2-4-9-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNUGZNAWCXINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Dihydrobenzoxazole derivatives.

    Substitution Products: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-benzyl-2-(2-methylphenyl)-1-ethanamine
  • N-benzyl-2-(2-methylphenyl)acetamide
  • 2-(2-methylphenyl)-1,3-benzoxazole

Comparison: N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both a benzyl group and a 2-methylphenyl group attached to the benzoxazole core. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzyl group can enhance lipophilicity and membrane permeability, while the 2-methylphenyl group can influence the compound’s electronic properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.